![molecular formula C18H12ClN5O2 B2395167 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899752-45-5](/img/structure/B2395167.png)
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
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Overview
Description
“4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines . This compound has shown significant inhibitory activity against EGFR and ErbB2 kinases at sub-micromolar level .
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a series of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including the compound . These novel compounds were synthesized and evaluated as CDK2 inhibitors . Key findings include:
- Cytotoxic Activity : Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 (liver cancer) cells .
- Enzymatic Inhibition : Several compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 μM. Compound 14 showed dual activity against both cell lines and CDK2 .
- Cell Cycle Alteration and Apoptosis : Compound 14 induced alterations in cell cycle progression and apoptosis within HCT cells .
- Molecular Docking : In silico molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
- ADMET Studies : The compounds exhibited suitable pharmacokinetic properties, enhancing their potential as antitumor agents .
Antiviral Activity
While not extensively studied, these compounds have also shown substantial antiviral activity .
Anticancer Effects
A novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D. Among these, compounds 12a–d were particularly active .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . CDK2 is a crucial enzyme involved in cell cycle regulation, while VEGFR-2 plays a significant role in angiogenesis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have potent inhibitory activity against CDK2 and VEGFR-2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of CDK2 and VEGFR-2 affects several biochemical pathways. The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially causing cell cycle arrest . On the other hand, the inhibition of VEGFR-2 can disrupt angiogenesis, affecting the growth and spread of cancer cells .
Result of Action
The compound’s action results in significant cellular and molecular effects. It has been shown to significantly inhibit the growth of certain cancer cell lines . Additionally, it can induce apoptosis in these cells and increase the level of caspase-3, a key enzyme involved in apoptosis .
properties
IUPAC Name |
4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBODTNAUVAJND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
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